molecular formula C16H17N7O B6537285 N-phenyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide CAS No. 1040639-55-1

N-phenyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide

Cat. No. B6537285
CAS RN: 1040639-55-1
M. Wt: 323.35 g/mol
InChI Key: KEJLOABRNXXDFA-UHFFFAOYSA-N
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Description

“N-phenyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide” is an organic compound that belongs to the class of phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of some new derivatives of N-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-sulfonamide and their in vitro anticancer activity on four human cancer lines have been studied . The starting compound quinoxalin-2 (1 H )-one was prepared according to a known procedure . Its treatment with phosphorus oxychloride and a catalytic amount of DMF gave 2-chloro quinoxaline . Reaction of this compound with hydrazine hydrate in ethanol in the presence of Et3N provided 4-hydrazinyl quinoxaline , which was reacted with CS2 in pyridine yielding [1,2,4]triazolo[4,3-a]quinoxaline-1-thiol .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For instance, the reaction of 2-chloro quinoxaline with hydrazine hydrate in ethanol in the presence of Et3N provided 4-hydrazinyl quinoxaline . This compound was then reacted with CS2 in pyridine to yield [1,2,4]triazolo[4,3-a]quinoxaline-1-thiol .

Scientific Research Applications

Future Directions

The future directions for the research on “N-phenyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide” and similar compounds could involve the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases . This could be achieved by combining different pharmacophores in a single molecular structure by the hybridization approach .

properties

IUPAC Name

N-phenyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O/c24-16(18-13-4-2-1-3-5-13)22-10-8-21(9-11-22)15-7-6-14-19-17-12-23(14)20-15/h1-7,12H,8-11H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJLOABRNXXDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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